(R)-3-Methoxy-4-(pyrrolidin-2-yl)aniline
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Overview
Description
®-3-Methoxy-4-(pyrrolidin-2-yl)aniline is a chiral compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxy-4-(pyrrolidin-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and pyrrolidine.
Formation of Intermediate: The intermediate compound is formed through a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the 3-methoxyaniline.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-3-Methoxy-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to favor the formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Methoxy-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Methoxy-4-(pyrrolidin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Methoxy-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methoxy-4-(pyrrolidin-2-yl)aniline: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Methyl-4-(pyrrolidin-2-yl)aniline: A structurally similar compound with a methyl group instead of a methoxy group.
4-(Pyrrolidin-2-yl)aniline: A compound lacking the methoxy group, which affects its chemical reactivity and biological activity.
Uniqueness
®-3-Methoxy-4-(pyrrolidin-2-yl)aniline is unique due to its chiral nature and the presence of both the methoxy group and the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-methoxy-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6,12H2,1H3/t10-/m1/s1 |
InChI Key |
IQMBYHDWVKKXLK-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N)[C@H]2CCCN2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2CCCN2 |
Origin of Product |
United States |
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